4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
“4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . It has a molecular weight of 248.65 . This compound has been used in the synthesis of novel CDK2 inhibitors, which are important in cancer treatment .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . The InChI code for this compound is 1S/C11H6ClFN4/c12-10-9-5-16-17(11(9)15-6-14-10)8-3-1-7(13)2-4-8/h1-6H .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
This compound is a brown solid with a melting point of 183-144 °C . The IR (KBr) cm-1 values are: 3455-3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) . The 1H-NMR (DMSO-d6) (ppm) values are: 11.25 (brs, 1H, NH, D2O exchangeable), 8.72 (brs, 1H, NH, D2O exchangeable), 8.51 (s, 1H, pyrimidine-H2), 8.02 (s, 1H, pyrazolo-H3), 7.58 (d, J = 8 Hz, 1H, phenyl-H2, H6), 6.96 (d, J = 8 Hz, 1H, phenyl) .Scientific Research Applications
3. Antioxidant Applications
- Application Summary : Pyrimidines display a range of pharmacological effects including antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Results/Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
4. Neuroprotective and Anti-neuroinflammatory Applications
- Application Summary : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results/Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
5. Antiviral Applications
- Application Summary : Pyrimidines and its derivatives have been proven to use antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections.
- Results/Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
6. Anticancer Applications
- Application Summary : All the tested novel compounds showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests potential anticancer applications.
- Results/Outcomes : The results suggest that these compounds have promising anticancer properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-8(14)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFLLUUIHIJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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